molecular formula C9H14N4O5 B1665397 Acadesine CAS No. 2627-69-2

Acadesine

Cat. No.: B1665397
CAS No.: 2627-69-2
M. Wt: 258.23 g/mol
InChI Key: RTRQQBHATOEIAF-UUOKFMHZSA-N
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Description

Acadesine, also known as 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, is a purine nucleoside analog with significant biological activity. It is primarily recognized for its role as an AMP-activated protein kinase activator. This compound has been studied for its potential therapeutic applications in various medical conditions, including acute lymphoblastic leukemia, diabetes, and cardiac ischemic injury .

Mechanism of Action

Target of Action

Acadesine, also known as AICA-riboside, is a purine nucleoside analog that primarily targets the AMP-activated protein kinase (AMPK) and Protein kinase AMP-activated non-catalytic subunit beta 1 . AMPK plays a crucial role in cellular energy homeostasis and is activated under conditions of low cellular energy levels .

Mode of Action

This compound interacts with its targets by acting as an AMPK agonist . It stimulates the activity of AMPK, leading to various intracellular changes.

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates glucose uptake and increases the activity of p38 mitogen-activated protein kinases α and β in skeletal muscle tissue . It also suppresses apoptosis by reducing the production of reactive oxygen compounds inside the cell . Furthermore, this compound has been shown to induce apoptosis selectively in B-cells, with little effect on T-cells .

Pharmacokinetics

It is known that this compound has poor oral bioavailability and is well-tolerated after intravenous administration . It is eliminated by both metabolism and renal excretion, with only 8% of the intravenous dose being excreted in the urine as intact this compound . The protein binding of this compound is negligible, approximately 1% .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to induce cell death apoptosis selectively in B-cells taken from healthy subjects and patients with B-cell chronic lymphocytic leukemia (B-CLL), with little effect on T-cells .

Biochemical Analysis

Biochemical Properties

Acadesine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with AMP-activated protein kinase (AMPK). This compound activates AMPK by mimicking AMP, leading to the phosphorylation and activation of this enzyme . This activation results in a cascade of downstream effects, including the inhibition of anabolic processes and the stimulation of catabolic processes to restore cellular energy balance. Additionally, this compound interacts with adenosine receptors, influencing various physiological processes .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It induces apoptosis selectively in B-cells, particularly in patients with B-cell chronic lymphocytic leukemia (B-CLL), while sparing T-cells . This selective induction of apoptosis is mediated through the activation of AMPK and subsequent downstream signaling pathways. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it stimulates glucose uptake and increases the activity of p38 mitogen-activated protein kinases α and β in skeletal muscle tissue .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound activates AMPK by mimicking AMP, leading to the phosphorylation and activation of this enzyme . This activation triggers a series of downstream effects, including the inhibition of anabolic processes and the stimulation of catabolic processes. This compound also induces apoptosis in B-cells through a p53-independent mechanism, involving the activation of caspases and the release of cytochrome c . Additionally, this compound inhibits adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation during myocardial ischemia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can induce a rapid and transient alteration in gene expression, particularly in genes involved in immediate early responses

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving canine models, this compound demonstrated dose-dependent cardioprotective effects by preserving post-ischemic left ventricular systolic function and diastolic characteristics . At higher doses, the protective effects of this compound were diminished, indicating a threshold effect . Additionally, this compound has been shown to selectively induce apoptosis in B-cells at specific concentrations, with minimal effects on T-cells .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its activation of AMPK . This activation leads to the inhibition of anabolic processes and the stimulation of catabolic processes, thereby restoring cellular energy balance. This compound also influences the metabolic pathways involved in nucleotide re-synthesis, particularly during conditions of myocardial ischemia . Additionally, this compound induces a rapid epigenetic reprogramming of immediate early genes through the protein kinase D1 pathway in acute lymphoblastic leukemia cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to elevate extracellular adenosine levels by interacting with enzymes in the adenosine regulating pathways, particularly during times of net ATP breakdown . This compound is also transported into cells and phosphorylated to AICA ribotide (ZMP), which is necessary for its activation of AMPK and induction of apoptosis . The distribution of this compound within tissues is influenced by its interactions with adenosine receptors and other binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is known to localize to specific cellular compartments, including the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these compartments. The subcellular localization of this compound is essential for its activation of AMPK and subsequent downstream effects on cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acadesine involves several steps. One common method starts with the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, resulting in the displacement of the anomeric halogen by one of the amino groups and the formation of the aminosugar largely as the β-anomer. Treatment of this product with methyl orthoformate in the presence of a base leads to the replacement of the alkoxy groups in orthoformate by the adjacent amines, resulting in the formation of the imidazole ring. Reaction with alkoxide then converts the nitrile nearest the sugar to an iminoester; the benzoyl groups are cleaved in the process. Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine. Basic hydrolysis then converts the remaining nitrile to an amide, affording this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acadesine undergoes various chemical reactions, including:

    Reduction: Reduction reactions involving this compound are less common but may occur under certain conditions.

    Substitution: this compound can participate in substitution reactions, particularly involving its amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield derivatives with modified amino or hydroxyl groups, while oxidation reactions may produce oxidized forms of this compound.

Scientific Research Applications

Acadesine has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a precursor in the synthesis of various nucleoside analogs and other biologically active compounds.

    Biology: this compound is studied for its role in cellular metabolism and signaling pathways, particularly those involving AMP-activated protein kinase.

    Medicine: this compound has been investigated for its potential therapeutic effects in conditions such as acute lymphoblastic leukemia, diabetes, and cardiac ischemic injury. .

    Industry: this compound’s role as an AMP-activated protein kinase activator makes it a valuable compound for research and development in the pharmaceutical industry.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside that plays a role in energy transfer and signal transduction.

    AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): A compound closely related to acadesine, also known for its role in activating AMP-activated protein kinase.

    Metformin: A widely used antidiabetic drug that also activates AMP-activated protein kinase.

Uniqueness of this compound

This compound is unique in its ability to selectively induce apoptosis in B-cells without affecting T-cells, making it a promising candidate for the treatment of certain leukemias. Its role as an AMP-activated protein kinase activator also distinguishes it from other compounds with similar biological activities .

Properties

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRQQBHATOEIAF-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046015
Record name Acadesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which acadesine selectively kills B-cells is not yet fully elucidated. The action of acadesine does not require the tumour suppressor protein p53 like other treatments. This is important, as p53 is often missing or defective in cancerous B-cells. Studies have shown acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes.
Record name Acadesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04944
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CAS No.

2627-69-2
Record name AICAr
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2627-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acadesine [USAN:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acadesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04944
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 1H-Imidazole-4-carboxamide, 5-amino-1-.beta.-D-ribofuranosyl-
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Record name Acadesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
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Record name ACADESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IEF47846
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Record name AICA-riboside
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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